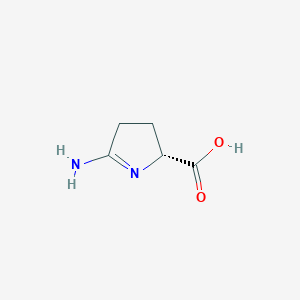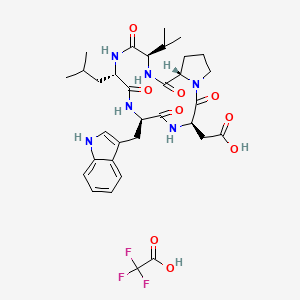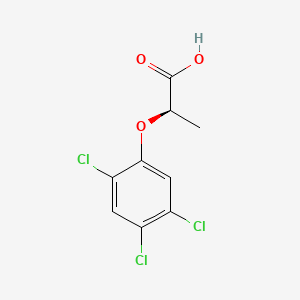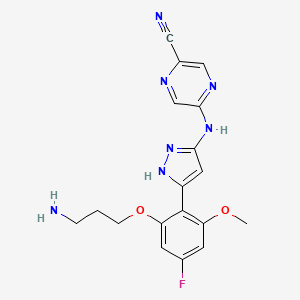
(R)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrole and amino acids.
Formation of Pyrrole Ring: The pyrrole ring is formed through cyclization reactions involving the starting materials.
Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through specific reactions such as amination and carboxylation.
Chirality Induction: The ®-configuration is achieved through chiral catalysts or resolution methods.
Industrial Production Methods
Industrial production of ®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Batch Reactors: Utilized for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production with consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Such as oxo-pyrrole carboxylic acids.
Reduced Derivatives: Such as pyrrole alcohols.
Substituted Derivatives: Such as N-alkyl or N-acyl pyrrole carboxylic acids.
Aplicaciones Científicas De Investigación
®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can bind to receptors and modulate their activity.
Signal Transduction: The compound can influence signal transduction pathways, affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid: The enantiomer of the ®-form with different biological activity.
Proline: A structurally similar amino acid with a pyrrolidine ring.
Pyrrole-2-carboxylic acid: Lacks the amino group but shares the pyrrole ring structure.
Uniqueness
®-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activities compared to its enantiomer and other similar compounds.
Propiedades
Fórmula molecular |
C5H8N2O2 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H8N2O2/c6-4-2-1-3(7-4)5(8)9/h3H,1-2H2,(H2,6,7)(H,8,9)/t3-/m1/s1 |
Clave InChI |
QQZIRAVAHFONDV-GSVOUGTGSA-N |
SMILES isomérico |
C1CC(=N[C@H]1C(=O)O)N |
SMILES canónico |
C1CC(=NC1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)
![4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol](/img/structure/B11928473.png)



![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928498.png)


![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11928511.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928518.png)

![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)

![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)
